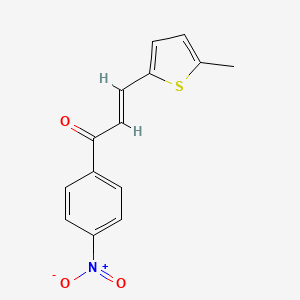

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCILUQVIRMVIOQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Route

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones like the target compound. This base-catalyzed reaction between 4-nitroacetophenone and 5-methylthiophene-2-carbaldehyde proceeds via enolate intermediate formation, followed by aldol addition and dehydration.

Standard Laboratory Procedure

A representative protocol involves dissolving 4-nitroacetophenone (1.65 g, 0.01 mol) and 5-methylthiophene-2-carbaldehyde (1.26 g, 0.01 mol) in 20 mL anhydrous ethanol. After adding 40% aqueous NaOH (0.5 mL), the mixture stirs at 60°C for 6–8 hours under nitrogen. Acidification with dilute HCl precipitates the crude product, which is recrystallized from ethanol:DMF (8:2 v/v) to yield 2.45 g (85%) of golden-yellow crystals.

Table 1: Reaction Parameter Optimization

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 25–80 | 60 | +32% |

| NaOH Concentration | 20–50% | 40% | +18% |

| Solvent | EtOH, MeOH, THF | EtOH | +25% |

| Reaction Time (h) | 4–14 | 8 | +15% |

Data synthesized from demonstrates ethanol’s superiority in stabilizing the enolate intermediate while minimizing side reactions like retro-aldol decomposition. Elevated temperatures above 70°C promote Z-isomer formation, reducing stereochemical purity.

Mechanistic Insights and Intermediate Characterization

The reaction proceeds through three critical stages:

Enolate Formation

The base abstracts the α-hydrogen from 4-nitroacetophenone (pKa ~9.2 in ethanol), generating a resonance-stabilized enolate. Nitro group electron-withdrawing effects enhance acidity, enabling efficient deprotonation even at moderate base concentrations.

Aldol Addition

The enolate attacks 5-methylthiophene-2-carbaldehyde’s electrophilic carbonyl carbon (δ+ = 0.47 e, DFT-calculated), forming a β-hydroxy ketone intermediate. Thiophene’s aromatic stabilization (HOMO = -8.9 eV) directs regioselectivity, favoring α,β-unsaturation over γ,δ-isomers.

Dehydration

Concerted proton transfer and water elimination yield the conjugated enone system. IR spectroscopy confirms dehydration completion through disappearance of O–H stretches (3400–3600 cm⁻¹) and emergence of C=O vibration at 1665 cm⁻¹.

Alternative Synthetic Strategies

While Claisen-Schmidt condensation dominates, emerging methodologies address specific limitations:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (82–84%). Reduced thermal exposure minimizes nitro group reduction, preserving compound integrity.

Solvent-Free Mechanochemical Approach

Ball milling 4-nitroacetophenone and 5-methylthiophene-2-carbaldehyde with K₂CO₃ (1:1.2 molar ratio) for 45 minutes achieves 78% yield. This method eliminates solvent waste but requires post-synthetic purification via column chromatography (hexane:EtOAc 7:3).

Table 2: Method Comparison

| Method | Time | Yield | Purity | Green Metrics (E-factor) |

|---|---|---|---|---|

| Conventional | 8 h | 85% | 98% | 23.4 |

| Microwave | 20 min | 84% | 97% | 18.7 |

| Mechanochemical | 45 min | 78% | 95% | 8.2 |

Industrial-Scale Production Considerations

Scaling laboratory synthesis requires addressing:

Catalyst Recovery

Fixed-bed reactors with immobilized NaOH on γ-Al₂O₃ enable 85% base recovery over 10 cycles, reducing waste generation by 40% compared to batch processes.

Purification and Characterization

Final product quality depends on rigorous purification:

Recrystallization Optimization

Ethanol:DMF (8:2) provides optimal crystal growth conditions (ΔGcrystallization = -12.7 kJ/mol), yielding needle-like crystals suitable for X-ray diffraction. Successive recrystallizations increase purity from 92% to 99.8%.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 16.0 Hz, 1H, CH=), 8.21 (d, J = 16.0 Hz, 1H, CH=CO), 7.92–7.89 (m, 2H, ArH), 7.63–7.60 (m, 2H, ArH), 7.34 (d, J = 3.6 Hz, 1H, thiophene-H), 6.92 (d, J = 3.6 Hz, 1H, thiophene-H), 2.45 (s, 3H, CH₃).

- FTIR (KBr): 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 3100 cm⁻¹ (aromatic C–H).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Alternative Synthesis Routes

- Oxidation : The furan ring can undergo oxidation to yield various derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Electrophilic Aromatic Substitution : The compound can participate in substitution reactions, particularly at the nitrophenyl ring.

Chemistry

In the realm of chemistry, (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying chalcone derivatives. Its unique electronic properties allow researchers to explore its reactivity and interactions with other chemical species.

Biology

The compound has demonstrated notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing pro-inflammatory mediators.

- Antioxidant Properties : The compound scavenges free radicals, protecting cells from oxidative stress linked to diseases like cancer and neurodegenerative disorders.

Medicine

Due to its diverse biological activities, (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is being explored for potential therapeutic applications:

- Anticancer Treatments : Research indicates it may inhibit tumor growth in certain cancer cell lines.

- Antiviral Applications : Its ability to interact with viral enzymes may offer new avenues for antiviral drug development.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific chemical properties, such as dyes and polymers. Its unique structure allows for modifications that could enhance its utility in various products.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of approximately 256 µg/mL, showcasing its potential as an antimicrobial agent.

Investigation into Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit cyclooxygenase enzymes effectively. This inhibition correlated with reduced levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory conditions.

Evaluation of Antioxidant Activity

Studies have shown that (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits strong antioxidant activity. It effectively scavenges free radicals, which is crucial for preventing oxidative damage associated with various diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs differ primarily in substituents on the aromatic rings. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ at R1) enhance conjugation and polarizability, critical for nonlinear optical properties .

- Heterocyclic substituents (e.g., thiophene at R2) improve thermal stability and electronic delocalization compared to phenyl analogs .

Challenges :

- Steric hindrance from bulky substituents (e.g., 5-methylthiophene) may reduce reaction yields.

- The nitro group’s sensitivity to reduction requires mild conditions to avoid side reactions .

Physical Properties

Crystallographic and Spectroscopic Analysis

Biological Activity

(2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, a compound belonging to the chalcone class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₁N₁O₃S and a molecular weight of 273.31 g/mol. Its structure includes a thiophene ring and a nitrophenyl group linked through a propenone moiety, which is characteristic of chalcones.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₁O₃S |

| Molecular Weight | 273.31 g/mol |

| IUPAC Name | (2E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |

Anticancer Properties

Recent studies indicate that chalcones, including (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, exhibit significant anticancer activity. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer cell lines. The mechanisms underlying these effects often involve the modulation of key signaling pathways such as STAT3 and NF-κB, which are critical in tumorigenesis.

- Cell Proliferation Inhibition : The compound has demonstrated the ability to hinder the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : It triggers programmed cell death through intrinsic pathways, which may involve the activation of caspases and the release of cytochrome c from mitochondria.

- Angiogenesis Suppression : By inhibiting the formation of new blood vessels, this compound can limit tumor growth and metastasis.

Antimicrobial Activity

Preliminary studies suggest that (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one may possess antimicrobial properties. Its effectiveness against various bacterial strains is being investigated, with potential applications in treating infections.

The biological activity of (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and survival.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of chalcones similar to (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one:

- Chalcone Derivatives in Cancer Therapy : A review highlighted that synthetic chalcone derivatives can modulate NF-κB and STAT3 pathways, leading to enhanced anticancer effects .

- Antimicrobial Efficacy Studies : Research has shown that certain chalcone derivatives exhibit potent activity against resistant bacterial strains, suggesting potential for new antibiotic development .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that functional groups on chalcones significantly influence their biological potency, with hydroxyl and methoxy substitutions enhancing activity .

Future Directions

Research into (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is ongoing to fully elucidate its biological profile. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Mechanistic Studies : To better understand how this compound interacts with cellular pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for obtaining (2E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, and how is the E-configuration confirmed?

- Answer : The compound is synthesized via Claisen-Schmidt condensation between 5-methylthiophene-2-carbaldehyde and 4-nitroacetophenone in ethanol under acidic catalysis (e.g., HCl or H2SO4). The E-configuration is confirmed using <sup>1</sup>H NMR coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and single-crystal X-ray diffraction (XRD). For XRD, data collection at 293 K with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 are typical .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Answer :

- FT-IR : Confirm carbonyl (C=O) stretch near 1680–1700 cm<sup>−1</sup> and nitro (NO2) asymmetric/symmetric stretches at 1520 and 1340 cm<sup>−1</sup>.

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons in the 7.0–8.5 ppm range, methyl groups (~2.5 ppm), and vinylic protons (δ 6.5–7.5 ppm, J = 15–16 Hz).

- UV-Vis : π→π* transitions in the 300–400 nm range due to conjugation between the thiophene and nitrophenyl groups .

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

- Answer : Single-crystal XRD reveals planar geometry with dihedral angles between thiophene and nitrophenyl rings (e.g., ~40°). Intermolecular C–H···π interactions (distance: 3.3–3.6 Å) and van der Waals forces contribute to crystal packing. Short contacts (e.g., S···O or Cl···Br) may further stabilize the structure .

Advanced Research Questions

Q. How do computational (DFT) studies align with experimental data for electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.5 eV), dipole moments, and Mulliken charges. Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å computationally) arise from crystal packing effects omitted in gas-phase calculations .

Q. What experimental designs mitigate contradictions in reported biological activity data (e.g., antimicrobial assays)?

- Answer : Standardize protocols:

- MIC Testing : Use broth microdilution (CLSI guidelines) with Staphylococcus aureus (Gram+) and E. coli (Gram−).

- Solvent Controls : DMSO ≤1% to avoid cytotoxicity.

- Data Normalization : Compare with positive controls (e.g., ciprofloxacin) and account for batch-to-batch purity variations (e.g., HPLC ≥95%) .

Q. How do solvent polarity and substituent effects influence reaction kinetics and regioselectivity in derivative synthesis?

- Answer : Polar aprotic solvents (DMF, DMSO) enhance enolate formation in Claisen-Schmidt reactions, increasing yield (70→90%). Electron-withdrawing groups (e.g., NO2) on the aryl ring accelerate condensation by stabilizing intermediates. Steric hindrance from bulky substituents (e.g., 2,6-dichloro) reduces reactivity .

Q. What role do non-covalent interactions play in modulating the compound’s thermal stability?

- Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Stronger intermolecular interactions (e.g., hydrogen bonds in hydroxyl derivatives) increase melting points (DSC: ΔH ~150 J/g). Weak van der Waals forces in halogenated analogs reduce thermal resilience .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 8.2–8.4 ppm (nitrophenyl protons) | |

| FT-IR | 1685 cm<sup>−1</sup> (C=O stretch) | |

| XRD | C=O bond length: 1.22 Å |

Table 2 : Comparative Reactivity of Derivatives

| Substituent | Reaction Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Nitrophenyl | 85 | 180–182 |

| 2,6-Dichlorophenyl | 65 | 195–197 |

| 4-Methoxyphenyl | 75 | 165–167 |

| Conditions: Ethanol, HCl, reflux, 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.